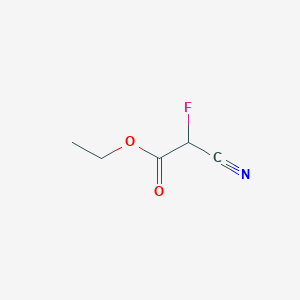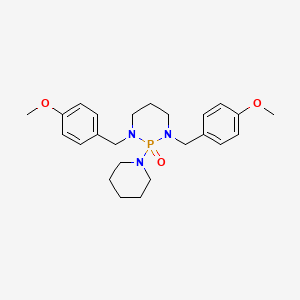
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is a complex organic compound that belongs to the class of diazaphosphinanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, piperidine, and a suitable phosphorus source.
Formation of Intermediates: The initial step involves the reaction of 4-methoxybenzyl chloride with piperidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with the phosphorus source to form the diazaphosphinane ring.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation reactions to modify the phosphorus center.
Reduction: Reduction reactions to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane: Lacks the 2-oxide functionality.
1,3-Bis(4-methoxybenzyl)-2-(morpholin-1-yl)-1,3,2-diazaphosphinane 2-oxide: Contains a morpholine ring instead of piperidine.
Uniqueness
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is unique due to its specific structural features, such as the presence of both piperidine and 4-methoxybenzyl groups, which may impart distinct chemical and biological properties.
Propiedades
Número CAS |
14757-30-3 |
|---|---|
Fórmula molecular |
C24H34N3O3P |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-2-piperidin-1-yl-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C24H34N3O3P/c1-29-23-11-7-21(8-12-23)19-26-17-6-18-27(20-22-9-13-24(30-2)14-10-22)31(26,28)25-15-4-3-5-16-25/h7-14H,3-6,15-20H2,1-2H3 |
Clave InChI |
PMJBSMQYOHMJKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCN(P2(=O)N3CCCCC3)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)


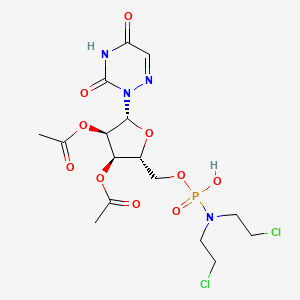
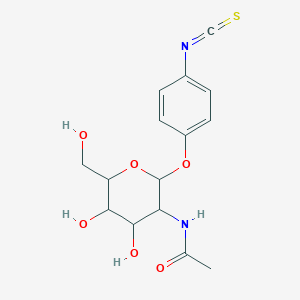

![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

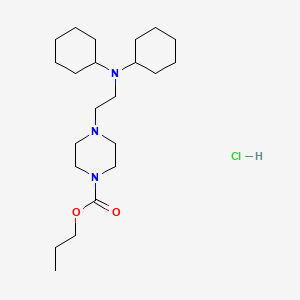


![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)

